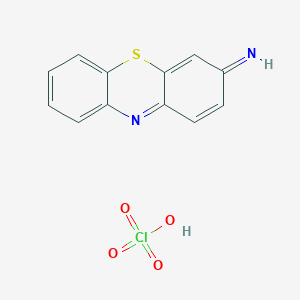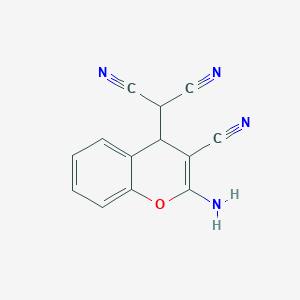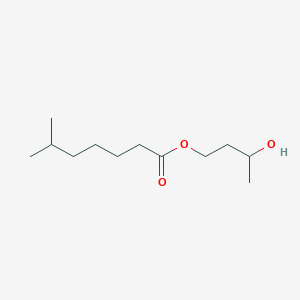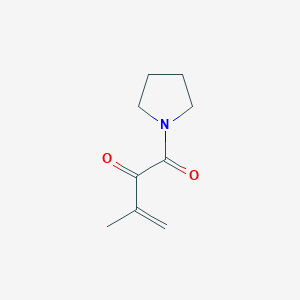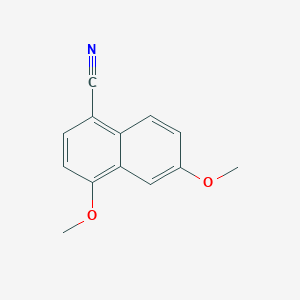
4,6-Dimethoxynaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carbonitrile group at the 1 position
Méthodes De Préparation
The synthesis of 4,6-Dimethoxynaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4,6-dimethoxynaphthalene with a suitable nitrile source under specific conditions. For instance, the compound can be synthesized through the Sandmeyer reaction, where the diazonium salt of 4,6-dimethoxynaphthalene is treated with copper(I) cyanide to introduce the carbonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4,6-Dimethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,6-Dimethoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxynaphthalene-1-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,6-Dimethoxynaphthalene-1-carbonitrile can be compared with other naphthalene derivatives such as:
1,4-Dimethoxynaphthalene: Lacks the carbonitrile group, making it less reactive in certain nucleophilic addition reactions.
4,6-Dimethoxynaphthalene: Without the carbonitrile group, it has different electronic properties and reactivity.
Naphthalene-1-carbonitrile: Lacks the methoxy groups, affecting its solubility and chemical behavior.
The presence of both methoxy and carbonitrile groups in this compound makes it unique, providing a balance of electronic effects and reactivity that can be advantageous in various chemical and biological applications.
Propriétés
Numéro CAS |
90036-55-8 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4,6-dimethoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-7H,1-2H3 |
Clé InChI |
DIYXCSVIPDRBRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC(=C2C=C1)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
methanone](/img/structure/B14379875.png)
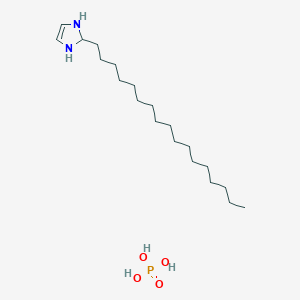

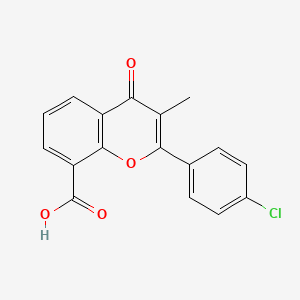

![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
